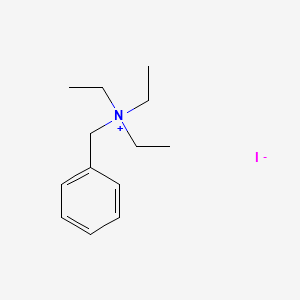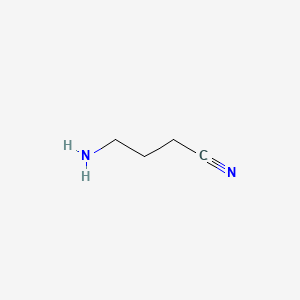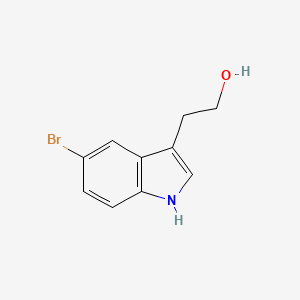
オクチルイソチオシアネート
概要
説明
Octyl isothiocyanate (OITC) is a natural organic compound, belonging to the class of isothiocyanates, which are derivatives of thiocyanic acid. OITC is an aliphatic isothiocyanate, consisting of 8 carbon atoms and an isothiocyanate group. OITC is a colorless, volatile liquid with a pungent odor, and is soluble in water, alcohols, and ethers. OITC is found in a variety of natural sources, including cruciferous vegetables, mustard, horseradish, and wasabi. In addition, OITC has a wide range of applications in the food, pharmaceutical, and agricultural industries.
科学的研究の応用
抗癌作用の可能性
オクチルイソチオシアネートは、その抗癌作用について研究されています。 イソチオシアネートは一般的に、悪性細胞のアポトーシス誘導や腫瘍血管新生阻害など、いくつかのメカニズムを通じて癌の発達を阻害することが知られています。 。オクチルイソチオシアネートが抗癌作用を発揮する特定の分子経路は、現在研究中の分野です。
抗炎症作用
この化合物の抗炎症作用は、慢性炎症性疾患の治療と管理において重要です。 炎症性経路を調節し、プロ炎症性サイトカインの産生を抑制します。 。この用途は、関節炎や炎症性腸疾患など、炎症が重要な役割を果たす疾患に特に関連しています。
抗酸化作用
オクチルイソチオシアネートは、間接的な抗酸化剤として作用します。 抗酸化酵素の発現を誘導することにより、体内の酸化ストレスを軽減するのに役立ちます。 。この特性は、様々な変性疾患につながる可能性のある細胞や組織への酸化損傷を予防するのに役立ちます。
抗菌活性
この化合物は抗菌作用を示し、新しい抗菌剤開発の候補となります。 細菌や真菌の増殖を阻害する能力は、抗生物質耐性菌の増加により、新しい抗菌剤が常に必要とされている製薬業界にとって価値があります。 .
神経保護効果
研究により、オクチルイソチオシアネートは神経保護効果があり、神経変性疾患の治療に利用できる可能性があることが示されています。 神経経路の調節と神経毒性に対する保護における役割は、有望な研究分野です。 .
心臓保護効果
オクチルイソチオシアネートの心臓保護効果は、その抗酸化作用と抗炎症作用に関連しています。 心臓組織の損傷を保護し、血管機能を改善することで、心臓病のリスクを軽減するのに役立つ可能性があります。 .
甲状腺機能の調節
イソチオシアネートは、甲状腺機能に影響を与えることが示されています。 オクチルイソチオシアネートは、代謝バランスと全体的な健康を維持するために重要な、甲状腺ホルモンの合成と代謝を調節するために使用できる可能性があります。 .
食品産業における用途
その抗菌作用と抗酸化作用により、オクチルイソチオシアネートは食品産業で用途が期待されています。 食品の保存期間を延ばすための天然保存料として、また食品の栄養価を高めるための機能性成分として使用できる可能性があります。 .
作用機序
Target of Action
Octyl isothiocyanate (OITC) is a type of isothiocyanate, a class of compounds known for their various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
For instance, they can inhibit the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . They can also induce proteins involved in antioxidant response, thereby enhancing the cell’s defense against oxidative stress .
Safety and Hazards
生化学分析
Biochemical Properties
Octyl isothiocyanate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity by interacting with bacterial cell membranes, leading to cell lysis . Additionally, octyl isothiocyanate can inhibit the activity of certain enzymes, such as myrosinase, which is involved in the hydrolysis of glucosinolates . This interaction results in the release of bioactive compounds that contribute to its antimicrobial properties.
Cellular Effects
Octyl isothiocyanate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, octyl isothiocyanate can induce apoptosis in cancer cells by activating the mitochondrial pathway . It also modulates the expression of genes involved in oxidative stress response and inflammation, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of octyl isothiocyanate involves its interaction with biomolecules at the molecular level. It binds to proteins and enzymes through covalent modification, leading to enzyme inhibition or activation . For example, octyl isothiocyanate can inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism . This inhibition can result in altered drug metabolism and potential drug-drug interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of octyl isothiocyanate change over time. The compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light and heat . Long-term studies have shown that octyl isothiocyanate can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of octyl isothiocyanate vary with different dosages in animal models. At low doses, it has been shown to exhibit protective effects against oxidative stress and inflammation . At high doses, octyl isothiocyanate can induce toxicity, leading to adverse effects such as liver damage and gastrointestinal disturbances . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Octyl isothiocyanate is involved in several metabolic pathways, including the mercapturic acid pathway. It is metabolized by conjugation with glutathione, followed by enzymatic degradation and N-acetylation . This metabolic pathway results in the formation of mercapturic acid derivatives, which are excreted in the urine. The interaction of octyl isothiocyanate with enzymes such as glutathione S-transferase plays a crucial role in its metabolism .
Transport and Distribution
Within cells and tissues, octyl isothiocyanate is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for its biological activity and therapeutic potential.
Subcellular Localization
Octyl isothiocyanate exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in the mitochondria, where it exerts its pro-apoptotic effects by disrupting mitochondrial membrane potential . Additionally, octyl isothiocyanate can be found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes .
特性
IUPAC Name |
1-isothiocyanatooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS/c1-2-3-4-5-6-7-8-10-9-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZHGQZHWKJPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196120 | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4430-45-9 | |
| Record name | 1-Isothiocyanatooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOTHIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I83N3TI03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



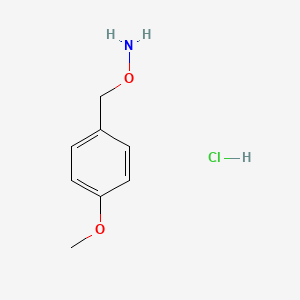

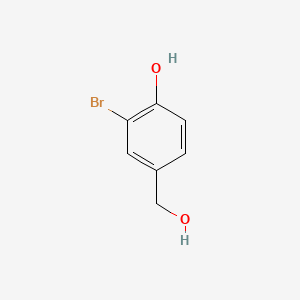

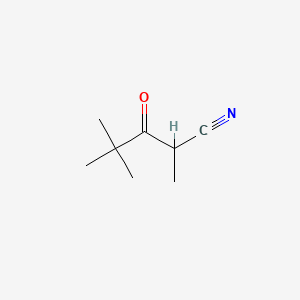
![2,2-Bis[[3-(dodecylthio)-1-oxopropoxy]methyl]propane-1,3-diyl bis[3-(dodecylthio)propionate]](/img/structure/B1266163.png)
![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)
